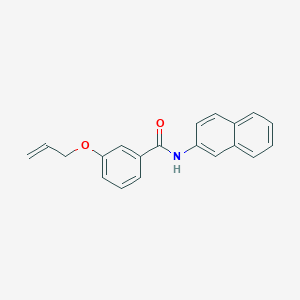
3-(allyloxy)-N-(2-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(allyloxy)-N-(2-naphthyl)benzamide, also known as ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANA is a benzamide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(allyloxy)-N-(2-naphthyl)benzamide is not fully understood. However, it has been suggested that 3-(allyloxy)-N-(2-naphthyl)benzamide may exert its cytotoxic effects by inducing apoptosis, a programmed cell death process. 3-(allyloxy)-N-(2-naphthyl)benzamide has been shown to activate caspase-3, a key enzyme involved in the apoptotic pathway. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-(allyloxy)-N-(2-naphthyl)benzamide has been reported to have various biochemical and physiological effects. 3-(allyloxy)-N-(2-naphthyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory activity. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(allyloxy)-N-(2-naphthyl)benzamide has several advantages for lab experiments. 3-(allyloxy)-N-(2-naphthyl)benzamide is a stable compound that can be easily synthesized with high purity. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been shown to exhibit low toxicity in animal models. However, 3-(allyloxy)-N-(2-naphthyl)benzamide has some limitations for lab experiments. 3-(allyloxy)-N-(2-naphthyl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics. 3-(allyloxy)-N-(2-naphthyl)benzamide also has poor permeability across the blood-brain barrier, which may limit its potential applications in neuroprotection.
Direcciones Futuras
There are several future directions for 3-(allyloxy)-N-(2-naphthyl)benzamide research. One potential direction is to investigate the structure-activity relationship of 3-(allyloxy)-N-(2-naphthyl)benzamide and its analogs to identify more potent and selective compounds for specific applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(allyloxy)-N-(2-naphthyl)benzamide in animal models and humans to determine its optimal dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of 3-(allyloxy)-N-(2-naphthyl)benzamide and its potential applications in different fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 3-(allyloxy)-N-(2-naphthyl)benzamide is a benzamide derivative that has potential applications in various fields, including cancer research, neuroprotection, and drug discovery. 3-(allyloxy)-N-(2-naphthyl)benzamide has been synthesized using different methods and has been shown to exhibit cytotoxic effects against cancer cells and neuroprotective effects in animal models. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been reported to have anti-inflammatory activity and modulate various signaling pathways. 3-(allyloxy)-N-(2-naphthyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 3-(allyloxy)-N-(2-naphthyl)benzamide research, including investigating its structure-activity relationship and pharmacokinetics, and elucidating its mechanism of action.
Métodos De Síntesis
3-(allyloxy)-N-(2-naphthyl)benzamide has been synthesized using different methods, including the reaction of 2-naphthylamine and 3-(allyloxy)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-naphthylamine and 3-(allyloxy)benzoyl chloride in the presence of a base, such as triethylamine (TEA). Both methods have been reported to yield 3-(allyloxy)-N-(2-naphthyl)benzamide with high purity.
Aplicaciones Científicas De Investigación
3-(allyloxy)-N-(2-naphthyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. 3-(allyloxy)-N-(2-naphthyl)benzamide has been reported to exhibit cytotoxic effects against different cancer cell lines, including breast, colon, and lung cancer cells. 3-(allyloxy)-N-(2-naphthyl)benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 3-(allyloxy)-N-(2-naphthyl)benzamide has been studied as a potential drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Nombre del producto |
3-(allyloxy)-N-(2-naphthyl)benzamide |
|---|---|
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H17NO2/c1-2-12-23-19-9-5-8-17(14-19)20(22)21-18-11-10-15-6-3-4-7-16(15)13-18/h2-11,13-14H,1,12H2,(H,21,22) |
Clave InChI |
ZBDCLDRIELDMJG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)



![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)



